A Comprehensive Technical Guide to Ferric Ammonium EDTA for Research Applications
A Comprehensive Technical Guide to Ferric Ammonium EDTA for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferric Ammonium (B1175870) EDTA, also known as Ammonium Iron(III) EDTA, is a versatile chelating agent with significant applications across various scientific disciplines, including biomedical research and drug development. This stable, water-soluble complex of iron in its ferric (Fe³⁺) state is widely utilized as a source of bioavailable iron in cell culture media, a catalyst in chemical reactions, and an inducer of oxidative stress for studying cellular pathways. Its ability to participate in redox cycling makes it a valuable tool for investigating the roles of iron and reactive oxygen species (ROS) in biological systems. This technical guide provides an in-depth overview of the core properties of Ferric Ammonium EDTA, detailed experimental protocols for its use, and a summary of its impact on cellular signaling pathways.
Core Properties of Ferric Ammonium EDTA
Ferric Ammonium EDTA is a crystalline powder, typically yellowish-brown in appearance. It is highly soluble in water, forming a stable complex that prevents the precipitation of ferric ions in neutral and alkaline solutions.[1] This property is crucial for its use in biological systems and cell culture, where maintaining iron solubility is essential for its bioavailability.
Physicochemical Properties
A summary of the key physicochemical properties of Ferric Ammonium EDTA is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 21265-50-9 | [2] |
| Molecular Formula | C₁₀H₁₃FeN₂O₈ · NH₄ | [2] |
| Molecular Weight | 362.09 g/mol | [2] |
| Appearance | Yellowish-brown crystalline powder | [1] |
| Solubility | Highly soluble in water | [1] |
| pH (1% solution) | 7.0 - 8.0 | [1] |
| Storage Temperature | 2-8°C | [2] |
Chemical Structure and Stability
In the Ferric Ammonium EDTA complex, the ferric ion is coordinated by the hexadentate ligand ethylenediaminetetraacetic acid (EDTA). The EDTA molecule wraps around the central iron ion, forming a stable octahedral complex. This chelation protects the iron from hydrolysis and precipitation, particularly at physiological pH. The complex is stable under typical laboratory conditions but can participate in redox reactions, which is a key aspect of its chemical and biological activity.
Research Applications and Experimental Protocols
Ferric Ammonium EDTA has a broad range of applications in research, primarily centered around its ability to deliver iron to biological systems and catalyze the formation of reactive oxygen species.
Iron Supplementation in Cell Culture
Application: Ferric Ammonium EDTA serves as a critical iron source in serum-free and chemically defined cell culture media. Iron is an essential micronutrient for cellular processes such as DNA synthesis, cellular respiration, and enzymatic reactions. The chelated form of iron in Ferric Ammonium EDTA ensures its solubility and availability to cells in culture.[3]
Experimental Protocol: Preparation of Ferric Ammonium EDTA Stock Solution for Cell Culture
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Materials:
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Ferric Ammonium EDTA powder
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Cell culture grade water (e.g., WFI or Milli-Q)
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Sterile filtration unit (0.22 µm filter)
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Sterile storage bottles
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Procedure:
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Weigh out the desired amount of Ferric Ammonium EDTA powder in a sterile container.
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Add the appropriate volume of cell culture grade water to achieve the desired stock concentration (e.g., 100 mM).
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Mix thoroughly until the powder is completely dissolved. The solution will have a reddish-brown color.
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Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle.
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Store the stock solution at 2-8°C, protected from light.
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For use, dilute the stock solution to the final desired concentration in the cell culture medium. The optimal concentration can range from 0.1 to 0.5 mM, depending on the cell line and culture conditions.[4]
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Induction of Oxidative Stress via the Fenton Reaction
Application: Ferric Ammonium EDTA can be used to induce oxidative stress in cellular and acellular systems through the Fenton reaction. In the presence of a reducing agent (like ascorbate, often present in cell culture media), Fe³⁺ in the complex is reduced to Fe²⁺. The resulting ferrous iron then reacts with hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH), which can damage lipids, proteins, and DNA.[3][5] This is a valuable tool for studying the cellular response to oxidative damage and for screening potential antioxidant compounds.
Experimental Protocol: Induction of Oxidative Stress in Cultured Cells
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Materials:
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Cultured cells (e.g., in a 96-well plate)
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Ferric Ammonium EDTA stock solution (prepared as above)
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Hydrogen peroxide (H₂O₂) solution
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Phosphate-buffered saline (PBS)
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Assay reagents for measuring oxidative stress (e.g., DCFDA for ROS, MDA assay for lipid peroxidation)
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Procedure:
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Culture cells to the desired confluency.
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Prepare a working solution of Ferric Ammonium EDTA and H₂O₂ in serum-free medium or PBS. The final concentrations will need to be optimized for the specific cell type and desired level of stress (e.g., 50 µM Ferric Ammonium EDTA and 100 µM H₂O₂).
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Remove the culture medium from the cells and wash once with PBS.
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Add the Ferric Ammonium EDTA/H₂O₂ solution to the cells.
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Incubate for a specific period (e.g., 1-4 hours) at 37°C.
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After incubation, remove the treatment solution and wash the cells with PBS.
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Lyse the cells or proceed with the desired downstream analysis to measure the extent of oxidative stress.
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Caption: Experimental workflow for inducing oxidative stress via the Fenton reaction using Ferric Ammonium EDTA.
Impact on Cellular Signaling Pathways
Recent research has indicated that certain iron chelates, including Ferric EDTA, can influence cellular signaling pathways, particularly those involved in cell proliferation and cancer progression.
Activation of the MAP Kinase/ERK Pathway
Studies have shown that Ferric EDTA can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway in gut epithelial cancer cells.[6] This activation is mediated by an increase in the cellular levels of the onco-protein amphiregulin and its receptor, the epidermal growth factor receptor (EGFR).[6]
The proposed signaling cascade is as follows:
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Increased Amphiregulin and EGFR: Exposure to Ferric EDTA leads to an increase in the expression of amphiregulin and EGFR.
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EGFR Activation: The binding of amphiregulin to EGFR triggers the autophosphorylation and activation of the receptor.
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Ras-Raf-MEK-ERK Cascade: Activated EGFR initiates the downstream signaling cascade involving Ras, Raf, MEK, and finally ERK.
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Cellular Proliferation: Phosphorylated ERK translocates to the nucleus and activates transcription factors that promote cell proliferation.
Caption: Signaling pathway showing the activation of the MAPK/ERK cascade by Ferric Ammonium EDTA.
Conclusion
Ferric Ammonium EDTA is a valuable and versatile tool for researchers in various fields. Its well-defined chemical properties, high solubility, and reactivity make it an excellent choice for a range of in vitro and in vivo studies. Understanding its basic properties, adhering to detailed experimental protocols, and being aware of its potential impact on cellular signaling pathways are crucial for its effective and responsible use in a research setting. This guide provides a solid foundation for scientists and drug development professionals to incorporate Ferric Ammonium EDTA into their experimental designs to further our understanding of iron metabolism, oxidative stress, and cellular signaling.
